molecular formula C₁₃H₂₄O₅ B1146388 tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate CAS No. 148809-28-3

tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Cat. No.: B1146388
CAS No.: 148809-28-3
M. Wt: 260.33
InChI Key:
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Description

tert-Butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate: is a chemical compound with the molecular formula C13H24O5. It is a colorless to light yellow liquid that is slightly soluble in methanol . This compound is often used as a chiral building block in asymmetric synthesis and other chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the reaction of tert-butyl acetoacetate with a chiral diol under acidic conditions. The reaction is carried out at room temperature and monitored using gas chromatography to ensure high purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified using distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, making it useful in asymmetric synthesis .

Comparison with Similar Compounds

  • tert-Butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
  • tert-Butyl 2-[(4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
  • tert-Butyl 2-[(4R,6S)-6-(methoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Uniqueness: The unique aspect of tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate lies in its specific stereochemistry, which makes it particularly useful in asymmetric synthesis. Its hydroxymethyl group provides a versatile functional group for further chemical modifications .

Properties

IUPAC Name

tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRUAOXMCVQMFP-RGURZIINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H](CC(O1)CO)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857792
Record name tert-Butyl (5xi)-2,4-dideoxy-3,5-O-(1-methylethylidene)-L-glycero-hexonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148809-28-3
Record name tert-Butyl (5xi)-2,4-dideoxy-3,5-O-(1-methylethylidene)-L-glycero-hexonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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